FGFR1–3 Biochemical Potency and FGFR4 Sparing: Pemigatinib vs. Infigratinib, Erdafitinib, and Futibatinib
Pemigatinib (INCB054828) exhibits the lowest reported IC50 values for FGFR1 (0.4 nM) and FGFR2 (0.5 nM) among the four FDA‑approved FGFR inhibitors, with a 25–75‑fold selectivity window over FGFR4 (IC50 30 nM) [1]. In a head‑to‑head comparative table compiled from primary literature, pemigatinib is 2.25‑fold more potent at FGFR1 and 2.8‑fold more potent at FGFR2 than infigratinib, and 3‑fold more potent at FGFR1 and 5‑fold more potent at FGFR2 than erdafitinib [2]. Its FGFR4 IC50 (30 nM) is half that of infigratinib (60 nM) but substantially higher than that of the pan‑FGFR inhibitor erdafitinib (5.7 nM), translating into a wider selectivity margin between FGFR1–3 and FGFR4 [2].
| Evidence Dimension | Recombinant human FGFR enzyme IC50 (nM) at Km ATP |
|---|---|
| Target Compound Data | Pemigatinib: FGFR1 0.4 nM, FGFR2 0.5 nM, FGFR3 1.2 nM, FGFR4 30 nM [1] |
| Comparator Or Baseline | Infigratinib: FGFR1 0.9 nM, FGFR2 1.4 nM, FGFR3 1.0 nM, FGFR4 60 nM; Erdafitinib: FGFR1 1.2 nM, FGFR2 2.5 nM, FGFR3 3.0 nM, FGFR4 5.7 nM; Futibatinib: FGFR1 3.9 nM, FGFR2 1.3 nM, FGFR3 1.6 nM, FGFR4 8.3 nM [2] |
| Quantified Difference | Pemigatinib is 2.25× more potent than infigratinib at FGFR1; 2.8× at FGFR2; FGFR4 selectivity window (FGFR4/FGFR1 ratio): pemigatinib 75×, infigratinib 67×, erdafitinib 4.75×, futibatinib 2.1× [2] |
| Conditions | Recombinant human FGFR kinase assays performed at Michaelis–Menten constant (Km) ATP for each enzyme; mean IC50 from 6–8 independent experiments [1][2] |
Why This Matters
Procurement of an FGFR inhibitor with verifiably lower IC50 at FGFR1/2 and a wider FGFR1–3 to FGFR4 selectivity margin is critical in FGFR2‑driven cholangiocarcinoma models where FGFR4 inhibition offers no known therapeutic benefit and may contribute to on‑target toxicity.
- [1] Liu PCC, Koblish H, Wu L, et al. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS ONE. 2020;15(4):e0231877. doi:10.1371/journal.pone.0231877 View Source
- [2] Table 2, Mechanism of Action and IC50 comparison of selective FGFR inhibitors. In: Krook MA, et al. Acta Pharm Sin B. 2024;14(3):1015–1036. PMC8550543. doi:10.1016/j.apsb.2023.11.024 View Source
